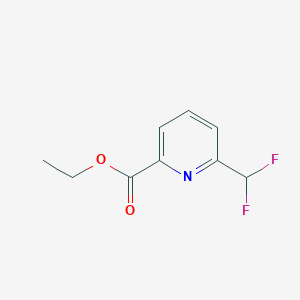

![molecular formula C21H16N2O2S B2773360 (E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477501-43-2](/img/structure/B2773360.png)

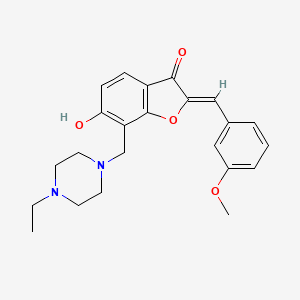

(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 2-Methylnaphtho[1,2-d]thiazole . Thiazole derivatives are known for their wide range of biological activities and are used in medicinal chemistry .

Synthesis Analysis

While specific synthesis information for this compound is not available, thiazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with various acids .Applications De Recherche Scientifique

- Background : Since H.W. Vogel discovered that dyes had spectrum sensitization-added functions in 1873, the synthesis and application of spectrum sensitization added dyes (mainly Cyanine dyes) have significantly impacted the photosensitive material industry .

- Application : 2-methyl-naphtho-(1,2-d)thiazole is employed in the photosensitive material industry to enhance and improve color film sensitivity to red light and color perception. It contributes to achieving better image quality in color films by sensitizing them to specific wavelengths .

- Significance : Despite substantial research efforts, the yield of this compound still varies (8-10% disparity compared to overseas data). Researchers continue to explore ways to enhance yield and reduce production costs .

- Background : Small-conductance (KCa2) and intermediate-conductance (KCa3.1) calcium-activated K(+) channels play crucial roles in cellular physiology. Positive gating modulators like EBIO, NS309, or SKA-31 activate both KCa2 and KCa3.1 channels .

- Application : The compound’s structure suggests potential interactions with these channels. Investigating its effects on channel activity could lead to novel therapeutic strategies for conditions related to potassium channel dysfunction .

- Significance : Understanding how this compound modulates potassium channels may have implications for treating diseases such as hypertension, epilepsy, and cancer .

- Antimicrobial Properties : Thiazole derivatives often exhibit antimicrobial activity. Further research could explore whether this compound has antibacterial or antifungal effects .

- Organic Electronics : Thiazole-based compounds have been investigated for their use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound’s unique structure may contribute to these applications .

Photosensitive Material Industry

Calcium-Activated Potassium Channels (KCa2 and KCa3.1)

Other Potential Applications

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . COX enzymes are essential for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound acts by suppressing the COX enzymes . This suppression inhibits the production of PGE2, a lipid compound produced by COX enzymes . The inhibition of PGE2 production is a key mechanism of action of this compound .

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This results in a decrease in the production of thromboxane, PGE2, and prostacyclin, which are all products of the arachidonic acid pathway .

Pharmacokinetics

Thiazoles, a class of compounds to which this compound belongs, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

The suppression of COX enzymes and the subsequent decrease in PGE2 production can lead to anti-inflammatory effects . This is because PGE2 is involved in the inflammation process .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability . Additionally, the presence of other compounds in the environment can potentially interact with this compound and affect its action .

Propriétés

IUPAC Name |

4-acetyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-13(24)14-7-9-16(10-8-14)20(25)22-21-23(2)19-17-6-4-3-5-15(17)11-12-18(19)26-21/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOOPBLWRCOINN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2773277.png)

![1-[1-(2-Oxo-2-phenylethyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2773285.png)

![1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B2773287.png)

![methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2773290.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2773296.png)